4-Octylphenyl Salicylate

Description

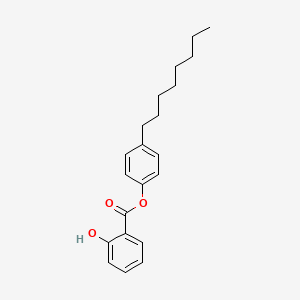

4-Octylphenyl salicylate (CAS: 2512-56-3) is a synthetic salicylate derivative with the molecular formula C₂₁H₂₆O₃ and a molecular weight of 326.43 g/mol . It is a white to off-white crystalline powder with a melting point of 75°C . Structurally, it consists of a salicylic acid moiety (2-hydroxybenzoic acid) esterified with a 4-octylphenyl group. This compound is primarily used as a UV absorber (marketed as "Ultraviolet Absorber OPS") in materials requiring photostability . Limited toxicological and ecotoxicological data are available, and it is regulated for research use only under U.S. TSCA guidelines .

Properties

IUPAC Name |

(4-octylphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)24-21(23)19-11-8-9-12-20(19)22/h8-9,11-16,22H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFXPOAMRORRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334274 | |

| Record name | 4-Octylphenyl Salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-56-3 | |

| Record name | 4-Octylphenyl Salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylphenyl Salicylate is synthesized through the esterification of salicylic acid with 4-octylphenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Octylphenyl Salicylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to the corresponding alcohols or phenols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or phenols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

4-Octylphenyl Salicylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Research has explored its potential use in developing new therapeutic agents due to its biological activity.

Mechanism of Action

The mechanism of action of 4-Octylphenyl Salicylate involves its interaction with cellular components to exert its effects. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Salicylate Derivatives

Salicylate esters vary widely in properties based on their substituents. Below is a detailed comparison of 4-octylphenyl salicylate with structurally related compounds:

Table 1: Physicochemical Properties

*Log Pow (octanol-water partition coefficient) indicates hydrophobicity. †Estimated for methyl salicylate based on structural analogs. ‡Predicted values using computational tools.

Key Differences

Structural Impact on Physical State :

- The long octylphenyl chain in this compound increases its molecular weight and melting point compared to smaller esters like methyl salicylate (liquid) or phenyl salicylate (low-melting solid) .

- Phenyl salicylate and 4-nitrophenyl salicylate incorporate aromatic groups but lack alkyl chains, reducing their hydrophobicity compared to this compound.

Applications :

- This compound specializes in UV absorption due to its extended conjugation and stability under irradiation .

- Methyl salicylate is used in topical analgesics and flavoring agents, leveraging its volatility and low toxicity .

- Phenyl salicylate serves as a plastic additive for its dual role as a UV stabilizer and mild antimicrobial agent .

Safety and Regulatory Status: this compound lacks comprehensive toxicity data and is restricted to research applications .

Thermal Stability and Flammability

- This compound has a flash point of 216°C and auto-ignition temperature of 416°C , indicating moderate flammability .

- Methyl salicylate , with a lower flash point (~101°C), is more flammable and requires careful handling .

Research Findings and Functional Insights

- Biological Activity: Salicylate derivatives like aspirin (acetylsalicylic acid) and para-aminosalicylic acid induce gene expression in Mycobacterium tuberculosis via promoter activation . While this compound shares the salicylate core, its bulky substituent likely limits cellular uptake and bioactivity compared to smaller analogs.

- Hydrophobicity and Environmental Fate : The octylphenyl group in this compound suggests high persistence in lipid-rich environments, though ecological data (e.g., BCF, degradation) remain unstudied . In contrast, methyl salicylate degrades rapidly in water due to ester hydrolysis .

Biological Activity

4-Octylphenyl salicylate is a chemical compound known for its potential applications in dermatology and as a pharmaceutical ingredient. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role in skin care formulations.

Chemical Structure and Properties

This compound is an ester derived from salicylic acid and 4-octylphenol. Its structure contributes to its lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its application in topical formulations aimed at treating skin conditions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it suitable for use in acne treatment formulations.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation, which is beneficial in managing skin conditions characterized by redness and irritation.

- Skin Penetration : The lipophilic nature of the compound enhances its ability to permeate the skin barrier, improving its efficacy as a topical agent.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the inhibition zones observed for various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comments |

|---|---|---|

| Staphylococcus aureus | 15 | Gram-positive |

| Escherichia coli | 12 | Gram-negative |

| Cutibacterium acnes | 18 | Acne-related pathogen |

These results indicate that this compound can effectively inhibit the growth of common skin pathogens, supporting its use in acne treatments.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially reducing redness and swelling associated with acne and other dermatological conditions. In vitro studies suggest that it can lower pro-inflammatory cytokine levels, thereby mitigating inflammation.

Case Studies

-

Topical Formulation for Acne Treatment :

A clinical study evaluated a cream containing this compound in patients with moderate acne vulgaris. Results indicated a significant reduction in lesion count after four weeks of treatment, with minimal side effects reported. -

Comparative Study with Salicylic Acid :

In another study, the efficacy of this compound was compared to traditional salicylic acid formulations. The findings revealed that the octylphenol derivative provided enhanced antimicrobial activity and better skin penetration, leading to improved therapeutic outcomes.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets involved in inflammation and microbial resistance. These studies suggest that the compound binds effectively to key enzymes and receptors, further supporting its potential as an active pharmaceutical ingredient.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.